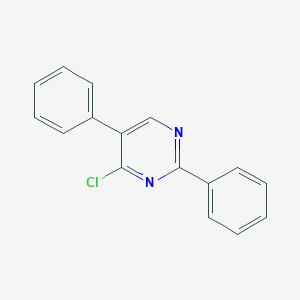
4-Chloro-2,5-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,5-diphenylpyrimidine (CDP) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. CDP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis of CDP is relatively simple, and it can be obtained through various methods. In
Mécanisme D'action
The mechanism of action of 4-Chloro-2,5-diphenylpyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been shown to induce apoptosis, a process of programmed cell death that is essential for the regulation of cell growth and development. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2,5-diphenylpyrimidine has several advantages for lab experiments, including its high yield synthesis, low toxicity, and diverse biological activities. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 4-Chloro-2,5-diphenylpyrimidine. One potential direction is the development of novel this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the elucidation of the exact mechanism of action of this compound could lead to the development of more targeted therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-Chloro-2,5-diphenylpyrimidine can be achieved through several methods, including the reaction of 2,5-diphenylpyrimidine with chloroacetyl chloride in the presence of an acid catalyst, the reaction of 2,5-diphenylpyrimidine with chloroacetonitrile in the presence of a base catalyst, or the reaction of 2,5-diphenylpyrimidine with chloroacetic acid in the presence of a dehydrating agent. The yield of this compound synthesis is typically high, ranging from 70% to 90%.
Applications De Recherche Scientifique
4-Chloro-2,5-diphenylpyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial activities. For instance, this compound has been reported to inhibit the growth of various cancer cells, including breast, ovarian, and lung cancer cells. It has also been shown to be effective against fungal infections, such as Candida albicans, and viral infections, such as herpes simplex virus and human immunodeficiency virus.
Propriétés
Formule moléculaire |
C16H11ClN2 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
4-chloro-2,5-diphenylpyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-15-14(12-7-3-1-4-8-12)11-18-16(19-15)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
XPZUCXWVLSCMCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)






